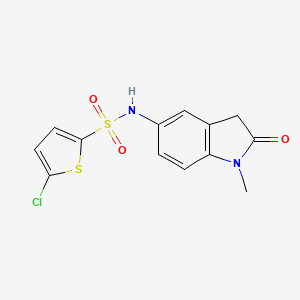
5-chloro-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a novel antithrombotic agent . It belongs to the class of organic compounds known as dipeptides, which are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of novel 2-oxoindoline-based acetohydrazides as antitumor agents has been described . Another study reported the synthesis of a class of new functionalized spirooxindole-pyrrolidine derivatives via 1,3-dipolar cycloaddition .Molecular Structure Analysis
The X-ray crystal structure of a similar compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis
While specific chemical reactions involving “5-chloro-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide” are not available, related compounds have been studied. For example, complete conversion to a similar compound was observed when DMF or DMSO was used as a solvent in the presence of triethylamine (TEA) as a base at 40°C .Aplicaciones Científicas De Investigación
Ocular Hypotensive Activity : A study by Prugh et al. (1991) describes the synthesis and evaluation of a series of thiophene-2-sulfonamides, including variants similar to 5-chloro-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide, for topical ocular hypotensive activity in glaucoma models. These compounds were optimized for inhibitory potency against carbonic anhydrase and water solubility (Prugh et al., 1991).
Carbonic Anhydrase Inhibition : Another significant application is in the inhibition of the enzyme carbonic anhydrase. Barnish et al. (1981) discussed the synthesis of sulfonamide derivatives for cerebrovasodilatation through selective carbonic anhydrase inhibition. These compounds showed anticonvulsant activities and could selectively increase cerebral blood flow (Barnish et al., 1981).
Antimicrobial Activity : The synthesis of new heterocyclic compounds containing a sulfonamido moiety, aimed at antibacterial applications, was reported by Azab et al. (2013). These compounds, structurally related to this compound, showed high antibacterial activities (Azab et al., 2013).
Antioxidant Activity : Muğlu et al. (2019) and Çavuş et al. (2020) investigated the antioxidant properties of compounds including derivatives of this compound. These studies provide insights into the structural and electronic factors influencing antioxidant activity, as well as the synthesis and characterization of these compounds (Muğlu et al., 2019), (Çavuş et al., 2020).
Anticancer Activity : Research by Eldehna et al. (2017) explored the synthesis of novel benzenesulfonamides with structural similarities to this compound for their inhibitory activity against carbonic anhydrase and potential anticancer properties. These compounds exhibited potent anti-proliferative activity against various cancer cell lines (Eldehna et al., 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-chloro-N-(1-methyl-2-oxo-3H-indol-5-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S2/c1-16-10-3-2-9(6-8(10)7-12(16)17)15-21(18,19)13-5-4-11(14)20-13/h2-6,15H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVAJAKROGVMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide](/img/structure/B2665071.png)
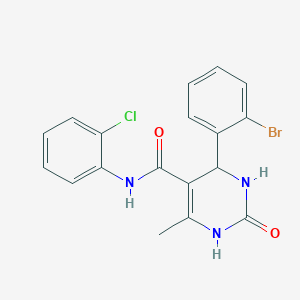
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2665074.png)
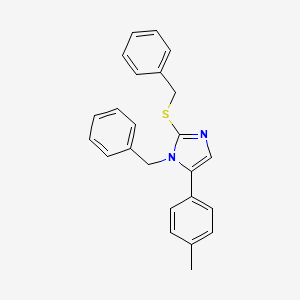

![3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2665079.png)
![N-(3,4-dichlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2665080.png)
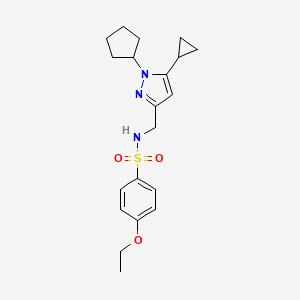
![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2665082.png)
![(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2665084.png)

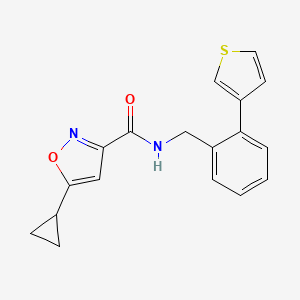
![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2665089.png)